molecular formula C13H16N2O4 B12302750 4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylicacid

4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylicacid

Cat. No.: B12302750
M. Wt: 264.28 g/mol
InChI Key: VCZIKOUKWSDDIU-UHFFFAOYSA-N
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Description

4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid is a compound with the molecular formula C13H16N2O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to be selectively deprotected in the presence of specific enzymes or under certain conditions. This selective deprotection can lead to the activation or inhibition of biological pathways, depending on the target and the context .

Comparison with Similar Compounds

4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-6-10(7-14-11)15-13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZIKOUKWSDDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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